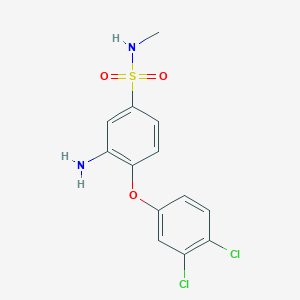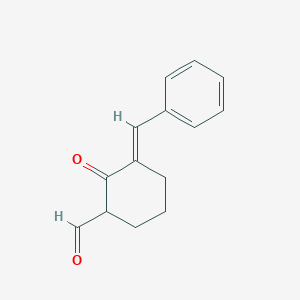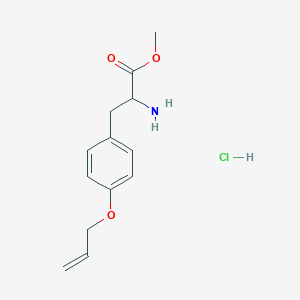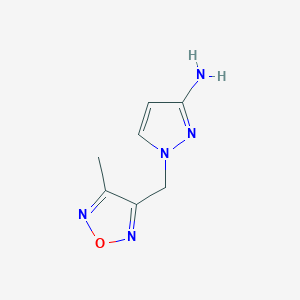![molecular formula C9H17NO3 B13640514 3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)
3-Amino-2-[(oxan-3-yl)methyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(oxan-3-yl)methyl]propanoic acid is a compound with a unique structure that includes an amino group, a propanoic acid moiety, and an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(oxan-3-yl)methyl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxan-3-ylmethyl bromide and 3-aminopropanoic acid in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(oxan-3-yl)methyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Amino-2-[(oxan-3-yl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(oxan-3-yl)methyl]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxan-3-yl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylpropanoic acid: Similar structure but lacks the oxan-3-yl group.
3-Aminoisobutyric acid: Another similar compound with a different side chain.
Uniqueness
3-Amino-2-[(oxan-3-yl)methyl]propanoic acid is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-5-8(9(11)12)4-7-2-1-3-13-6-7/h7-8H,1-6,10H2,(H,11,12) |
InChI Key |
XXCHICWBSQGURT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13640440.png)



![N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13640460.png)

![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)
![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)

![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)


